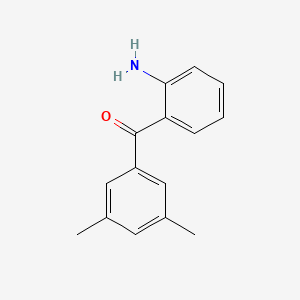

(2-Aminophenyl)(3,5-dimethylphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Aminophenyl)(3,5-dimethylphenyl)methanone is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)(3,5-dimethylphenyl)methanone typically involves the reaction of 2-aminobenzophenone with 3,5-dimethylbenzoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Aminophenyl)(3,5-dimethylphenyl)methanone undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Alkylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of (2-Aminophenyl)(3,5-dimethylphenyl)methanone exhibit significant anticancer properties. A study focused on the synthesis of related compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. The compounds were evaluated for their cytotoxic effects against various cancer cell lines, showing promising results with IC50 values indicating effective concentrations for cell growth inhibition .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in several studies. For example, it was found to modulate pathways associated with oxidative stress and mitochondrial dysfunction in neuronal cells. This suggests a possible role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicated that it could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate aryl amines with ketones under controlled conditions. Detailed characterization using techniques such as NMR spectroscopy and X-ray crystallography has confirmed the structural integrity and purity of synthesized compounds .

Materials Science Applications

1. Organic Electronics

Due to its electron-rich structure, this compound is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transport makes it a candidate for improving the efficiency of these devices .

2. Polymer Chemistry

In polymer science, this compound can act as a monomer or a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating such ketones into polymer matrices can improve their stability and performance under various conditions .

Case Studies

Mécanisme D'action

The mechanism of action of (2-Aminophenyl)(3,5-dimethylphenyl)methanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π stacking interactions . These interactions can affect the activity of enzymes and receptors, making the compound useful in biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Aminophenyl)(4-methylphenyl)methanone

- (2-Aminophenyl)(3,4-dimethylphenyl)methanone

- (2-Aminophenyl)(2,4-dimethylphenyl)methanone

Uniqueness

(2-Aminophenyl)(3,5-dimethylphenyl)methanone is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with other molecules . This positional isomerism can lead to differences in physical properties and biological activity compared to its analogs.

Activité Biologique

(2-Aminophenyl)(3,5-dimethylphenyl)methanone, also known as 2'-amino-3,5-dimethylbenzophenone, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a central carbonyl group (C=O) flanked by two aromatic rings:

- Amino Group : Located at the ortho position (2nd position) of one ring.

- Methyl Groups : Present at the meta positions (3rd and 5th positions) of the other ring.

This structural configuration suggests that the compound may engage in various interactions due to the presence of both electron-donating (amine) and electron-withdrawing (methyl) groups, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For example, a study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In chick chorioallantoic membrane assays, it demonstrated significant inhibition of angiogenesis and tumor growth. These findings suggest that this compound may interfere with cancer cell proliferation through multiple pathways .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The amine group can form hydrogen bonds with target enzymes or receptors, potentially inhibiting their activity.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its antimicrobial and anticancer effects .

Case Studies and Research Findings

- Antimicrobial Evaluation :

- Cancer Research :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Amino-5-chlorophenol | Antimicrobial | Enzyme inhibition |

| 2-Amino-5-chlorobenzophenone | Anticancer | Angiogenesis inhibition |

| 2-Methoxyphenyl isocyanate | Moderate antimicrobial | Reactive oxygen species modulation |

The table above highlights how this compound compares with similar compounds in terms of biological activities and mechanisms.

Propriétés

IUPAC Name |

(2-aminophenyl)-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFIDNDQXKGXPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.